1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 2,4-dichlorophenyl group and at position 3 with a 2-methylpropan-1-amine moiety. The 2,4-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals, often enhancing lipophilicity and target binding . The triazolo-pyridazine scaffold is notable for its bioisosteric properties, mimicking purine rings in biological systems, which may contribute to interactions with enzymes or receptors .
Properties
Molecular Formula |
C15H15Cl2N5 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1-[6-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H15Cl2N5/c1-8(2)14(18)15-20-19-13-6-5-12(21-22(13)15)10-4-3-9(16)7-11(10)17/h3-8,14H,18H2,1-2H3 |
InChI Key |
ZKOOMXQFWQDHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar triazolo-pyridazine structures exhibit promising anticancer properties. For instance, derivatives of triazolo-pyridazine have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways critical for cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. In vitro assays have demonstrated that this compound can significantly reduce IL-1β secretion in human monocyte-derived macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Properties
Another area of research focuses on the neuroprotective effects of this compound. Studies have shown that similar triazolo derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Synthesis and Evaluation of Triazolo Derivatives
A study published in Current Medicinal Chemistry reported the synthesis of various triazolo derivatives, including our compound of interest, and their evaluation against p38 MAP kinase inhibitors. The results indicated that these compounds exhibited potent inhibitory effects, highlighting their therapeutic potential in treating chronic inflammatory diseases .
Case Study 2: Anticancer Activity Assessment
In a separate study, researchers evaluated the anticancer activity of similar triazolo compounds against breast cancer cell lines. The findings suggested that these compounds could induce apoptosis through caspase activation pathways, thus providing a basis for further development as anticancer agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Key Observations :
- The triazolo-pyridazine core in the target compound offers rigidity and planar geometry, advantageous for binding to hydrophobic pockets in proteins. Substitution with 2,4-dichlorophenyl may enhance antifungal activity, as seen in etaconazole .
Functional Group Analysis
Amine Derivatives
- Target Compound : The 2-methylpropan-1-amine group introduces a branched aliphatic chain, increasing steric bulk and basicity compared to simpler amines. This may improve membrane permeability in biological systems.
- [(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid : Substitution with a thioacetic acid group enhances water solubility but reduces lipophilicity, limiting blood-brain barrier penetration.
Halogenated Aryl Groups
- The 2,4-dichlorophenyl group in the target compound and etaconazole contributes to electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets.
- In contrast, the 4-fluorophenyl group in the pyrazole derivative provides milder electronegativity, possibly reducing off-target reactivity.
Physicochemical Properties
Implications : The target compound’s higher lipophilicity may favor tissue penetration but could pose challenges in formulation.
Biological Activity
1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a compound of interest due to its potential biological activities. The presence of the triazole and pyridazine moieties suggests a diverse pharmacological profile. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H15Cl2N5
- Molecular Weight : 336.22 g/mol
- CAS Number : 1706432-98-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. The triazole framework is known for its interactions with various biological targets, making it an important scaffold in drug design. For instance, derivatives of 1,2,4-triazoles have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been studied extensively for their cytotoxic effects against various cancer cell lines. For example, some triazole-containing compounds demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
Enzyme Inhibition
Enzyme inhibition studies have highlighted that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain triazole derivatives showed promising inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases .
Case Studies
Several studies have explored the pharmacological potential of triazole derivatives:
- Study on Antimicrobial Properties : A study focused on the synthesis of various triazole derivatives showed that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of triazolo-pyridazine compounds revealed that specific substitutions at the phenyl ring significantly increased potency against cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
